2-(Isoquinolin-6-YL)ethanamine
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Overview
Description
2-(Isoquinolin-6-YL)ethanamine is a heterocyclic aromatic amine derived from isoquinoline Isoquinoline is a structural isomer of quinoline and is known for its presence in various natural alkaloids
Synthetic Routes and Reaction Conditions:
Pictet-Spengler Reaction: One of the common methods to synthesize this compound involves the Pictet-Spengler reaction.
Bischler-Napieralski Reaction: Another method involves the cyclization of beta-phenylethylamine derivatives with phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) to form isoquinoline derivatives.
Industrial Production Methods:
- Industrial production of isoquinoline derivatives often involves catalytic processes using metal catalysts such as palladium, copper, or ruthenium. These methods provide high yields and are scalable for large-scale production .
Types of Reactions:
Oxidation: Isoquinoline derivatives can undergo oxidation reactions to form N-oxides.
Substitution: Electrophilic substitution reactions are common in isoquinoline chemistry.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens.
Major Products:
Oxidation: Isoquinoline N-oxides.
Reduction: Reduced isoquinoline derivatives.
Substitution: Nitrated, sulfonated, or halogenated isoquinoline derivatives.
Scientific Research Applications
2-(Isoquinolin-6-YL)ethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Isoquinolin-6-YL)ethanamine involves its interaction with various molecular targets:
Enzyme Inhibition: Isoquinoline derivatives can inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and bacterial cell death.
Receptor Binding: Some isoquinoline derivatives can bind to specific receptors in the body, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Quinoline: A structural isomer of isoquinoline, known for its antimalarial properties.
Beta-Phenylethylamine: A precursor in the synthesis of isoquinoline derivatives.
Tetrahydroisoquinoline: An intermediate in the synthesis of isoquinoline derivatives.
Uniqueness:
Properties
IUPAC Name |
2-isoquinolin-6-ylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-5-3-9-1-2-11-8-13-6-4-10(11)7-9/h1-2,4,6-8H,3,5,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBVZIOLYNFITQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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